molecular formula C16H20N6O B2903595 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415539-43-2

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No. B2903595
CAS RN: 2415539-43-2
M. Wt: 312.377
InChI Key: VESZHGCWDLNAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways.

Mechanism of Action

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine selectively inhibits this compound, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting this compound, this compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound improves cognitive function and reduces motor deficits in animal models of schizophrenia, Huntington's disease, and Parkinson's disease. It has also been shown to increase the levels of cAMP and cGMP in the brain, which modulate intracellular signaling pathways and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine in lab experiments is its selective inhibition of this compound, which reduces the risk of off-target effects. However, its limited solubility in water makes it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine. One potential direction is to investigate its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of this compound based on the structure of this compound. Finally, more research is needed to understand the long-term effects of this compound inhibition on intracellular signaling pathways and cognitive function.

Synthesis Methods

The synthesis of 2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine involves several steps. The first step is the preparation of 6-methoxypyrimidine-4-carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding acid chloride. The acid chloride is then reacted with 4-(1-piperazinyl)aniline to obtain the desired compound.

Scientific Research Applications

2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.

properties

IUPAC Name

2-cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-23-15-10-14(18-11-19-15)22-8-6-21(7-9-22)13-4-5-17-16(20-13)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESZHGCWDLNAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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